N-Butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide N-Butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 305372-91-2
VCID: VC0382352
InChI: InChI=1S/C14H18N2O2S/c1-2-3-8-15-13(17)9-12-14(18)16-10-6-4-5-7-11(10)19-12/h4-7,12H,2-3,8-9H2,1H3,(H,15,17)(H,16,18)
SMILES: CCCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1
Molecular Formula: C14H18N2O2S
Molecular Weight: 278.37g/mol

N-Butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

CAS No.: 305372-91-2

Main Products

VCID: VC0382352

Molecular Formula: C14H18N2O2S

Molecular Weight: 278.37g/mol

N-Butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide - 305372-91-2

CAS No. 305372-91-2
Product Name N-Butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Molecular Formula C14H18N2O2S
Molecular Weight 278.37g/mol
IUPAC Name N-butyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Standard InChI InChI=1S/C14H18N2O2S/c1-2-3-8-15-13(17)9-12-14(18)16-10-6-4-5-7-11(10)19-12/h4-7,12H,2-3,8-9H2,1H3,(H,15,17)(H,16,18)
Standard InChIKey LZEZAIUIPMRURB-UHFFFAOYSA-N
SMILES CCCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1
Canonical SMILES CCCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1
PubChem Compound 2872903
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator